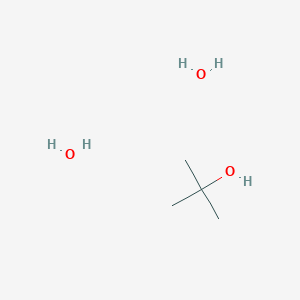
Tertiary butyl alcohol dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tertiary butyl alcohol dihydrate, also known as 2-methyl-2-propanol dihydrate, is a chemical compound with the molecular formula (CH₃)₃COH·2H₂O. It is a tertiary alcohol, meaning the carbon atom holding the hydroxyl group is attached to three other carbon atoms. This compound is a colorless solid with a camphor-like odor and is miscible with water, ethanol, and diethyl ether .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tertiary butyl alcohol dihydrate can be synthesized through the hydration of isobutylene. This process involves mixing isobutylene with concentrated sulfuric acid and water in a reaction vessel. The sulfuric acid acts as a catalyst, facilitating the hydration reaction .
Industrial Production Methods: Industrially, tertiary butyl alcohol is produced as a byproduct of propylene oxide production from isobutane. It can also be synthesized via the catalytic hydration of isobutylene or through a Grignard reaction between acetone and methylmagnesium chloride .
Types of Reactions:
Substitution: It reacts with hydrogen chloride to form tertiary butyl chloride via an S_N1 mechanism.
Dehydration: In the presence of strong acids like sulfuric acid, tertiary butyl alcohol can undergo dehydration to form isobutylene.
Common Reagents and Conditions:
Hydrogen chloride: for substitution reactions.
Sulfuric acid: for dehydration reactions.
Major Products:
Tertiary butyl chloride: from substitution reactions.
Isobutylene: from dehydration reactions.
Aplicaciones Científicas De Investigación
Tertiary butyl alcohol dihydrate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tertiary butyl alcohol dihydrate involves its ability to act as a solvent and a reagent in various chemical reactions. In substitution reactions, it forms a stable tertiary carbocation intermediate, which then reacts with nucleophiles . In dehydration reactions, the hydroxyl group is protonated, leading to the formation of a carbocation and subsequent elimination of water to form an alkene .
Comparación Con Compuestos Similares
- 1-Butanol
- Isobutanol
- Butan-2-ol
Comparison:
- 1-Butanol and isobutanol are primary and secondary alcohols, respectively, and are more prone to oxidation compared to tertiary butyl alcohol.
- Butan-2-ol is a secondary alcohol and can be oxidized to a ketone, unlike tertiary butyl alcohol, which resists oxidation .
Tertiary butyl alcohol dihydrate stands out due to its resistance to oxidation and its unique ability to form stable carbocations, making it valuable in various chemical reactions and industrial applications.
Propiedades
Número CAS |
153205-82-4 |
|---|---|
Fórmula molecular |
C4H14O3 |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
2-methylpropan-2-ol;dihydrate |
InChI |
InChI=1S/C4H10O.2H2O/c1-4(2,3)5;;/h5H,1-3H3;2*1H2 |
Clave InChI |
XQUKHYXUTCHCRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)
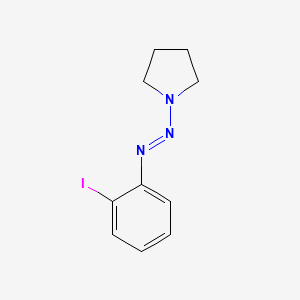
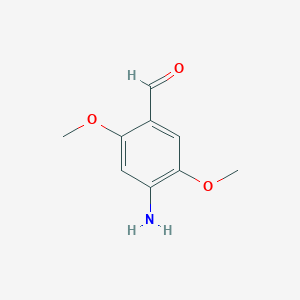

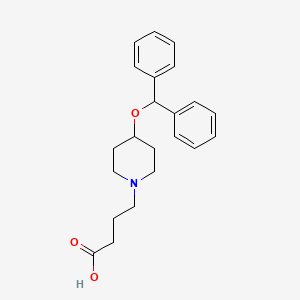
![Dimethyl [(furan-2-yl)methyl]phosphonate](/img/structure/B14263687.png)
![5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one](/img/structure/B14263698.png)
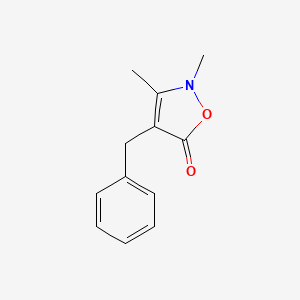
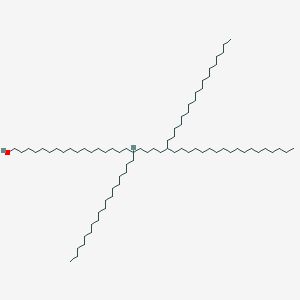

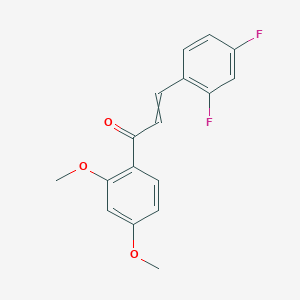
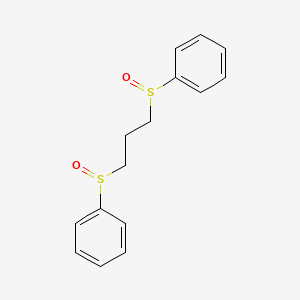
![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14263727.png)
